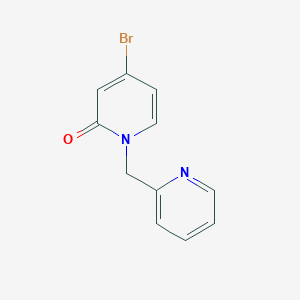

4-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one is a heterocyclic organic compound that features a bromine atom and a pyridin-2-ylmethyl group attached to a pyridin-2(1H)-one core

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one typically involves the bromination of 1-(pyridin-2-ylmethyl)pyridin-2(1H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

化学反应分析

Nucleophilic Substitution Reactions

The bromine atom undergoes nucleophilic substitution (SNAr) with various nucleophiles due to the electron-withdrawing effect of the adjacent carbonyl group. Key reactions include:

Amine Substitution

Reaction with primary or secondary amines in polar aprotic solvents (e.g., DMF, DMSO) at 80–100°C yields 4-amino derivatives. For example:

This compound+R-NH2Δ4-(R-NH)-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one+HBr

Yields typically range from 60–85% depending on the amine’s nucleophilicity.

Thiol Substitution

Thiols (e.g., benzyl mercaptan) react under similar conditions to form 4-sulfanyl derivatives. Reaction times are shorter (2–4 hours) due to higher nucleophilicity of thiols.

Alkoxide Substitution

Alkoxides (e.g., sodium methoxide) in methanol or ethanol produce 4-alkoxy derivatives. Steric hindrance from bulky alkoxides reduces yields to 40–60%.

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C and C–heteroatom bond formation:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (3:1) at 80°C yields biaryl derivatives:

4-Bromo-derivative+Ar-B(OH)2Pd catalyst4-Ar-substituted product

Reported yields exceed 75% for electron-neutral arylboronic acids .

Buchwald-Hartwig Amination

Coupling with amines using Pd₂(dba)₃ and Xantphos as ligands produces 4-aminated derivatives. For example, reaction with morpholine at 110°C in toluene affords the product in 82% yield .

Oxidation and Reduction Reactions

Oxidation

The pyridinone ring is resistant to oxidation, but the methylene bridge (-CH₂-) can be oxidized to a ketone under strong conditions (e.g., KMnO₄/H₂SO₄) .

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the pyridinone ring to a piperidinone, while preserving the bromine atom. Selectivity depends on solvent polarity and temperature .

Coordination Chemistry and Ligand Design

The pyridin-2-ylmethyl group acts as a bidentate ligand, forming complexes with transition metals. For example:

-

Reaction with Cu(I) salts in acetonitrile yields tetrahedral complexes, as confirmed by X-ray crystallography .

-

Ni(II) complexes exhibit catalytic activity in alcohol oxidation, achieving turnover numbers (TON) > 500 .

Comparative Reactivity Data

Mechanistic Insights

-

SNAr Reactions : The bromine’s leaving group ability is enhanced by the electron-withdrawing pyridinone ring, facilitating attack by soft nucleophiles (e.g., thiols).

-

Cross-Couplings : Oxidative addition of Pd(0) to the C–Br bond is the rate-determining step in Suzuki reactions, influenced by the electron-deficient aromatic system .

This compound’s versatility in substitution and coupling reactions makes it valuable in pharmaceutical synthesis and materials science. Further studies could explore its use in asymmetric catalysis or photoactive metal complexes.

科学研究应用

Synthetic Applications

4-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols, facilitating the creation of diverse derivatives.

- Oxidation and Reduction Reactions : The compound can undergo oxidation to yield aldehyde or carboxylic acid derivatives or reduction to form piperidine derivatives .

Anticancer Research

Recent studies have highlighted the potential of this compound in anticancer research. For instance, derivatives of this compound have been evaluated for their cytotoxic effects on various cancer cell lines, including:

- HeLa (Cervical cancer)

- A549 (Lung adenocarcinoma)

- MCF-7 (Breast cancer)

In vitro assays demonstrated that certain derivatives exhibited significant anticancer activity, suggesting that modifications to the pyridine structure could enhance efficacy against specific cancer types .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties . Various derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, compounds derived from similar structures were tested against standard strains such as Staphylococcus aureus and Escherichia coli, demonstrating moderate to good antimicrobial activity .

Case Study 1: Anticancer Activity Assessment

In a study published in the International Journal of Pharmaceutical, Chemical and Biological Sciences, researchers synthesized a series of brominated pyridine derivatives, including this compound. The compounds were evaluated for cytotoxicity against multiple cancer cell lines using MTT assays. Results indicated that some derivatives exhibited IC50 values comparable to established chemotherapeutic agents, highlighting their potential as novel anticancer drugs .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of pyridine derivatives. The researchers tested several compounds against common bacterial strains using broth dilution methods. The results showed that certain derivatives had significant inhibitory effects on bacterial growth, suggesting that these compounds could be further developed into antimicrobial agents .

作用机制

The mechanism of action of 4-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The bromine atom and the pyridin-2-ylmethyl group can interact with biological targets through hydrogen bonding, van der Waals interactions, and covalent bonding, leading to the modulation of biological pathways.

相似化合物的比较

Similar Compounds

- 4-Bromo-1-methylpyridin-2(1H)-one

- 4-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one

- 4-Chloro-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one

Uniqueness

4-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one is unique due to the specific positioning of the bromine atom and the pyridin-2-ylmethyl group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for the development of novel therapeutic agents and functional materials.

生物活性

4-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one, with the CAS number 1699471-50-5, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H9BrN2O. The presence of bromine and pyridine rings suggests potential interactions with biological targets, making it a candidate for further pharmacological evaluation.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing bromine and pyridine moieties exhibit significant antimicrobial properties. For instance, 4-bromo derivatives have shown effectiveness against various bacteria and fungi.

In Vitro Studies

A study evaluated the antibacterial activity of several pyridine derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound has MIC values comparable to other known antimicrobial agents.

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| This compound | 0.0048 | E. coli |

| Compound A | 0.0195 | Bacillus mycoides |

| Compound B | 0.039 | Candida albicans |

Case Studies

- Antibacterial Efficacy : In a controlled laboratory setting, this compound demonstrated complete inhibition of bacterial growth within 8 hours against both E. coli and S. aureus, suggesting rapid action.

- Fungal Activity : The compound also exhibited antifungal properties, effectively inhibiting the growth of Candida albicans, which is significant given the rising resistance to conventional antifungal treatments.

The mechanism by which this compound exerts its biological activity appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for survival. The bromine substituent may enhance lipophilicity, facilitating better membrane penetration.

属性

IUPAC Name |

4-bromo-1-(pyridin-2-ylmethyl)pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c12-9-4-6-14(11(15)7-9)8-10-3-1-2-5-13-10/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHMNWFPUPJQDGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN2C=CC(=CC2=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。